
4-(5-Phenylpentyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Phenylpentyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a phenyl group attached to a pentyl chain, which is further connected to another phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenylpentyl)phenol typically involves the alkylation of phenol with 5-phenylpentyl halides under basic conditions. The reaction can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group activates the aromatic ring towards substitution reactions. Reagents like nitric acid (HNO3) can introduce nitro groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Nitro-phenyl derivatives, halogenated phenols.
Applications De Recherche Scientifique
4-(5-Phenylpentyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of polymers and resins.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, including additives for plastics and coatings.
Mécanisme D'action
The mechanism of action of 4-(5-Phenylpentyl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Phenol: The parent compound with a simpler structure, lacking the extended alkyl chain.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides.
Uniqueness: 4-(5-Phenylpentyl)phenol is unique due to its extended alkyl chain and additional phenyl group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
57344-26-0 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-(5-phenylpentyl)phenol |
InChI |
InChI=1S/C17H20O/c18-17-13-11-16(12-14-17)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2 |
Clé InChI |
QMEJLBAKRCZJSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
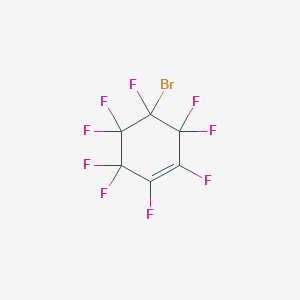
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
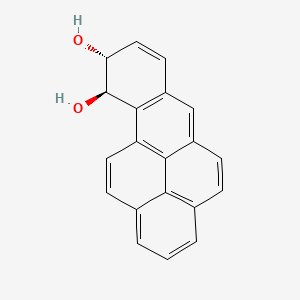
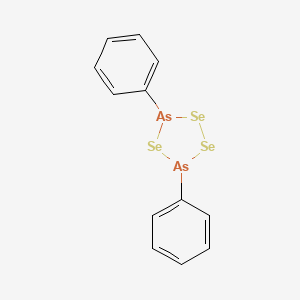
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
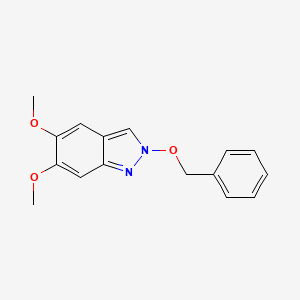
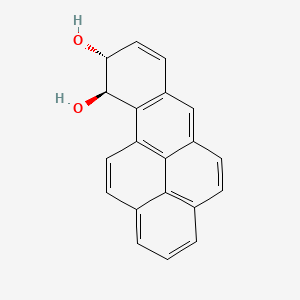
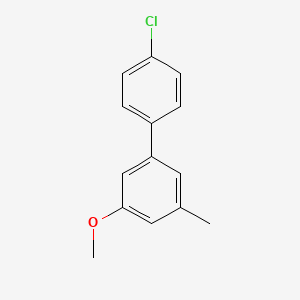

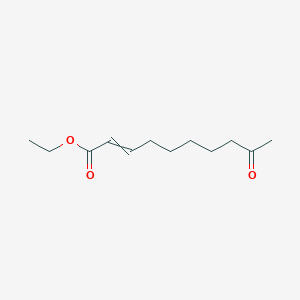
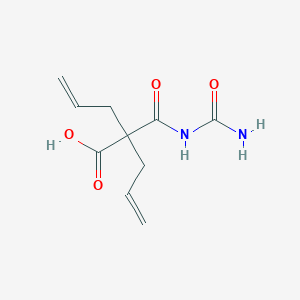

![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
